molecular formula C22H21NO4 B2889787 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2375274-00-1

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2889787
CAS No.: 2375274-00-1
M. Wt: 363.413
InChI Key: ILKUNSQFIUBFSL-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl group attached to a bicyclic azabicyclo[3.1.1]heptane ring, makes it a subject of interest for researchers.

Mechanism of Action

Target of Action

The primary target of the compound “3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is currently unknown. The compound contains a carboxylic acid functional group, which is known to participate in a variety of reactions . .

Mode of Action

Carboxylic acids, in general, can undergo a variety of reactions, including redox reactions with reactive metals, neutralization reactions with alkalis, acid-base reactions with carbonates, esterification with alcohols, and reduction by lialh4 . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Without specific information about the compound’s biological targets, it is difficult to summarize the affected biochemical pathways and their downstream effects. Carboxylic acids are known to participate in a variety of biochemical reactions, including the production of esters and the formation of salts with metals, alkalis, and carbonates . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the carboxylic acid functional group could potentially influence these properties, as carboxylic acids are known to form salts with metals, alkalis, and carbonates . These salts could potentially have different ADME properties than the parent compound.

Result of Action

The reactions that carboxylic acids can undergo, such as redox reactions, neutralization reactions, and esterification, could potentially lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could influence the ionization state of the carboxylic acid functional group, potentially affecting the compound’s reactivity . Additionally, the presence of metals, alkalis, or carbonates could lead to the formation of salts, which could alter the compound’s properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used to protect hydroxyl groups during peptide synthesis. The reaction conditions for the synthesis include the use of reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods. The compound is often isolated as a crystalline solid and is stable at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of automated peptide synthesizers and large-scale reactors would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

  • Biology: The compound can be used to study biological processes and interactions at the molecular level.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds share the Fmoc group and are used in peptide synthesis.

  • Azabicyclo[3.1.1]heptane derivatives: These compounds have similar bicyclic structures and are used in various chemical syntheses.

Uniqueness: 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific combination of the fluoren-9-ylmethoxycarbonyl group and the azabicyclo[3.1.1]heptane ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, commonly referred to as Fmoc-3-azabicyclo[3.1.1]heptane, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's structural characteristics, synthesis, biological interactions, and its implications in drug development.

Structural Characteristics

The molecular formula of this compound is C22H21NO4C_{22}H_{21}NO_4, with a molecular weight of approximately 363.4 g/mol. The structure features a bicyclic framework that incorporates a nitrogen atom, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure through cyclization reactions followed by functionalization with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is often used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Biological Activity

Research into the biological activity of this compound has highlighted several potential mechanisms of action:

The compound is believed to interact with various biomolecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Its bicyclic structure allows it to mimic natural substrates or ligands, facilitating binding to these targets.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

  • Neurotransmitter Modulation : In vitro studies have shown that derivatives of azabicyclo[3.1.1]heptanes can modulate neurotransmitter release, particularly in cholinergic systems. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Anticancer Activity : Preliminary research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Analgesic Properties : Some studies have suggested that azabicyclo compounds may possess analgesic properties by acting on opioid receptors, indicating their potential use in pain management therapies.

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, it is beneficial to compare it with other bicyclic compounds:

Compound NameStructureBiological Activity
2-Azabicyclo[2.2.1]heptaneStructureNeurotransmitter modulation
3-Azabicyclo[3.1.0]hexaneStructureAnticancer properties
2-Azabicyclo[3.2.0]octaneStructureAnalgesic effects

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUNSQFIUBFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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